N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide is a chemical compound characterized by its structural formula . This compound features a methoxybenzamide moiety, which is linked to a hydroxy-substituted branched alkyl group. The presence of the hydroxy group contributes to its reactivity and potential biological activities. Its molecular weight is approximately 223.27 g/mol, and it is identified by the CAS number 74201-13-1 and the PubChem CID 2764140 .
The synthesis of N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide can be achieved through several methods:
N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide has potential applications in:
Interaction studies involving N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide focus on its binding affinity to various biological receptors and enzymes. Preliminary data suggest that it may interact with targets involved in inflammatory pathways, although detailed pharmacokinetic studies are necessary to fully understand its interaction profile .
Several compounds share structural similarities with N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methoxybenzamide | Contains a methoxy group and an amide bond | Simpler structure without the hydroxy substituent |
| N-(2-Hydroxypropyl)-3-methoxybenzamide | Similar methoxybenzamide structure | Different alkyl substitution affecting properties |
| N-(1-Hydroxybutan-2-yl)-3-methoxybenzamide | Longer alkyl chain compared to the target | Potentially different solubility and reactivity |
The uniqueness of N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide lies in its branched alkyl substituent, which may enhance its lipophilicity and biological activity compared to linear counterparts.